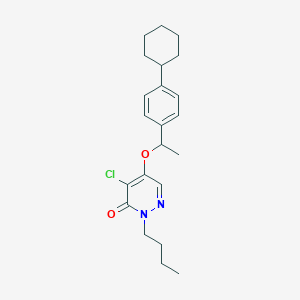
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with butyl, chloro, and ethoxy groups, as well as a cyclohexylphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Butyl and Chloro Groups: The butyl and chloro groups can be introduced through alkylation and halogenation reactions, respectively. For example, butylation can be achieved using butyl halides in the presence of a base, while chlorination can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the pyridazinone core is reacted with an appropriate alkyl halide in the presence of a base.
Incorporation of the Cyclohexylphenyl Moiety: The final step involves the attachment of the cyclohexylphenyl group through a nucleophilic substitution reaction, where the ethoxy-substituted pyridazinone is reacted with a cyclohexylphenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, substitution may result in various substituted derivatives, and hydrolysis may generate alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one can be compared with other similar compounds, such as:
2-Butyl-4-chloro-5-(1-(4-phenyl)ethoxy)pyridazin-3(2H)-one: Lacks the cyclohexyl group, which may result in different chemical and biological properties.
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)methoxy)pyridazin-3(2H)-one: Contains a methoxy group instead of an ethoxy group, potentially affecting its reactivity and interactions.
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)propoxy)pyridazin-3(2H)-one: Features a propoxy group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
88093-69-0 |
|---|---|
Molekularformel |
C22H29ClN2O2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-butyl-4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3 |
InChI-Schlüssel |
VNFQDOBDFYAYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



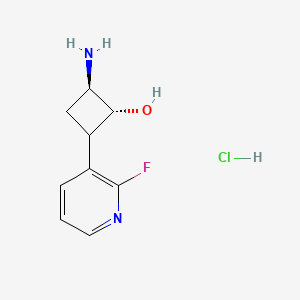
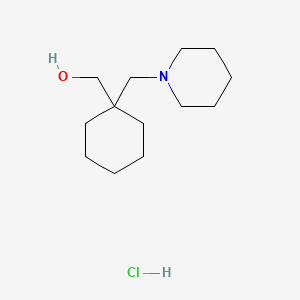
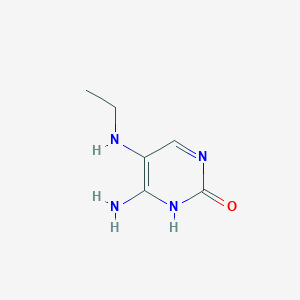
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
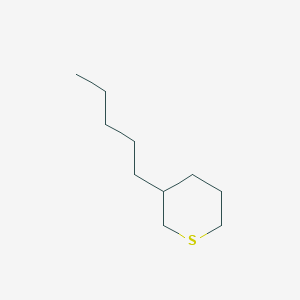
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)

![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
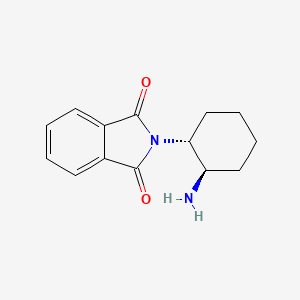

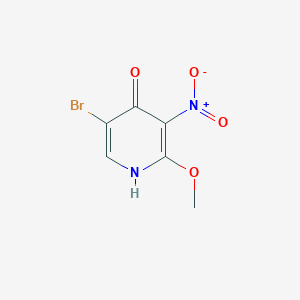
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
